molecular formula C43H65N11O13S2 B12108127 H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-OH

H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-OH

Cat. No.: B12108127
M. Wt: 1008.2 g/mol
InChI Key: NFBCSRNZYJJWNB-UHFFFAOYSA-N
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Description

Oxytocin is a peptide hormone and neuropeptide that plays a crucial role in social bonding, reproduction, childbirth, and the period after childbirth. It is produced in the hypothalamus and released by the posterior pituitary gland. Oxytocin is often referred to as the “love hormone” due to its role in promoting social interactions and bonding .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxytocin is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The most common method is the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which includes steps such as deprotection, coupling, and cleavage from the resin .

Industrial Production Methods: Industrial production of oxytocin involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC). The peptide is then folded into its active conformation and further purified to ensure high purity and activity .

Chemical Reactions Analysis

Types of Reactions: Oxytocin undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bond between the cysteine residues is particularly susceptible to redox reactions .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the biologically active form of oxytocin, which includes the formation of a disulfide bond between the cysteine residues .

Scientific Research Applications

Oxytocin has a wide range of applications in scientific research:

Mechanism of Action

Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the brain, uterus, and mammary glands. Upon binding, it activates intracellular signaling pathways involving phospholipase C, which leads to an increase in intracellular calcium levels. This, in turn, triggers muscle contractions in the uterus and milk ejection in the mammary glands .

Comparison with Similar Compounds

Uniqueness: Oxytocin is unique in its strong association with social bonding and reproductive behaviors. Its ability to influence a wide range of physiological and psychological processes makes it distinct from other similar peptides .

Properties

IUPAC Name

2-[[2-[[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-33(46)57)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-34(58)59/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBCSRNZYJJWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N11O13S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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